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Compound of Interest

Compound Name: 2-(4-oxocyclohexyl)acetic Acid

Cat. No.: B1311175

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-(4-oxocyclohexyl)acetic acid
and two of its key derivatives: the ester, methyl 2-(4-oxocyclohexyl)acetate, and the reduced
alcohol, 2-(4-hydroxycyclohexyl)acetic acid. Understanding the distinct spectral characteristics
of these compounds is crucial for monitoring chemical transformations, confirming structural
integrity, and developing analytical methods in a research and drug development context. This
document presents a compilation of experimental and predicted spectroscopic data, detailed
experimental protocols, and visual representations of the analytical workflow and structural
relationships.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(4-oxocyclohexyl)acetic
acid and its derivatives. Data for the parent acid is largely predicted based on established
principles of spectroscopy, while experimental data is provided for its derivatives where
available.

Table 1: *H NMR Spectroscopic Data (Predicted and Experimental)
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Predicted/Experime

Compound Proton ntal Chemical Shift  Multiplicity
(5, ppm)
2-(4-
oxocyclohexyl)acetic -CH2-COOH ~2.3 d
acid
-COCHz(ax) ~2.4 m
-COCH:z(eq) ~2.2 m
-CH-CH2COOH ~2.1 m
-CHz(ax)-CH ~1.6 m
-CHz(eq)-CH ~2.1 m
-COOH ~10-12 brs
Methyl 2-(4-
-CHs 3.67 s
oxocyclohexyl)acetate
-CH2-COOCH:s 2.29 d
Cyclohexane protons 1.30 - 2.50 m
2-(4-
hydroxycyclohexyl)ac -CH-OH ~3.4-4.0 m
etic acid
-CH2-COOH ~2.2 d
Cyclohexane protons ~1.0-2.0 m
-OH Variable brs
-COOH ~10-12 brs

Predicted values are based on typical chemical shifts for similar functional groups.

Table 2: 13C NMR Spectroscopic Data (Predicted and Experimental)
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Compound

Carbon

Predicted/Experimental
Chemical Shift (6, ppm)

2-(4-oxocyclohexyl)acetic acid C=0 (ketone) ~211
C=0 (acid) ~178

-CH2-COOH ~41

-CH-CH2COOH ~38

-CH:- (cyclohexane) ~30-40

Methyl 2-(4-

oxocyclohexyl)acetate C=0 (ketone) 210
C=0 (ester) ~173

-OCHs ~52

-CH2-COOCHs3 ~41

Cyclohexane carbons ~30-40

621;(i4;—hydroxycyclohexyl)acetic C.OH 6575
C=0 (acid) ~179

-CH2-COOH ~42

Cyclohexane carbons ~25-45

Predicted values are based on typical chemical shifts for similar functional groups.

Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental)
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Compound

Functional Group

Predicted/Experimental
Absorption (cm~?)

2-(4-oxocyclohexyl)acetic acid

O-H (carboxylic acid)

3300-2500 (broad)

C-H (sp?®) 2950-2850
C=0 (ketone) ~1715
C=0 (carboxylic acid) ~1710
Methyl 2-(4-
C-H (sp?) 2950-2850
oxocyclohexyl)acetate
C=0 (ketone) ~1715
C=0 (ester) ~1735
C-O (ester) 1300-1000
2-(4-hydroxycyclohexyl)acetic
O-H (alcohol) 3600-3200 (broad)

acid

O-H (carboxylic acid)

3300-2500 (broad)

C-H (sp%)

2950-2850

C=0 (carboxylic acid)

~1710

Predicted values are based on established IR absorption ranges for the respective functional

groups.

Table 4: Mass Spectrometry Data (Predicted and Experimental)
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Compound

Molecular lon (m/z)

Key Fragmentation Peaks
(m/z)

2-(4-oxocyclohexyl)acetic acid

156.0786

Predicted: 139 (-OH), 111 (-
COOH), 98, 83, 55

Methyl 2-(4-

oxocyclohexyl)acetate

170.0943[1]

139, 111, 98, 83, 55[1]

2-(4-hydroxycyclohexyl)acetic

acid

158.0943

Predicted: 140 (-H20), 113 (-
COOQH), 99, 81, 57

Predicted fragmentation patterns are based on common fragmentation pathways for similar

structures.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-de). Tetramethylsilane (TMS) is used as an

internal standard (0 ppm).

e 1H NMR Acquisition:

[¢]

[¢]

[e]

(¢]

e 13C NMR Acquisition:

Spectral width: -2 to 14 ppm.

Relaxation delay: 1-5 seconds.

Pulse sequence: Standard single-pulse sequence.

Number of scans: 16-64, depending on sample concentration.
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o Pulse sequence: Proton-decoupled pulse sequence.

o Spectral width: 0 to 220 ppm.

o Number of scans: 1024 or more, due to the low natural abundance of 13C.

o Relaxation delay: 2-5 seconds.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decay (FID). Chemical shifts are referenced to TMS.

2.2 Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

e Sample Preparation:

o Solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr
and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR)
accessory for direct analysis of the solid.

o Liquid samples: Place a drop of the neat liquid between two NaCl or KBr plates.

» Data Acquisition:

o Spectral range: 4000-400 cm™1,

o Resolution: 4 cm~1.

o Number of scans: 16-32.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum. The background spectrum of air (or the solvent) is subtracted.

2.3 Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or
liquid chromatograph (LC-MS).
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e Sample Preparation:

o GC-MS: For carboxylic acids, derivatization (e.g., silylation or methylation) may be
necessary to increase volatility. Dissolve a small amount of the sample in a suitable
solvent (e.g., dichloromethane, methanol).

o LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g.,
methanol, acetonitrile/water).

o Data Acquisition (Electron lonization - El for GC-MS):
o lonization energy: 70 eV.
o Mass range: m/z 40-400.
o Data Acquisition (Electrospray lonization - ESI for LC-MS):
o Operate in either positive or negative ion mode.
o Optimize spray voltage, capillary temperature, and gas flow rates.

o Data Processing: The mass spectrum is generated by plotting the relative abundance of ions
against their mass-to-charge ratio (m/z).

Visualized Workflows and Relationships

Diagram 1: General Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of organic compounds.

Diagram 2: Structural Relationships of the Compounds
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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